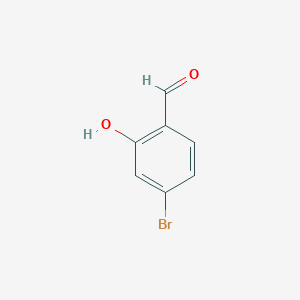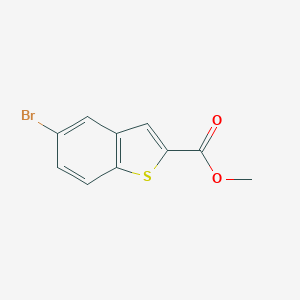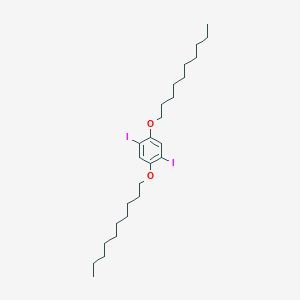
N-(2-Bromoethoxy)phthalimide
概要
説明
N-(2-Bromoethoxy)phthalimide is a chemical compound that is structurally related to phthalimide derivatives. These derivatives are known for their diverse applications in organic synthesis and material science. The compound is characterized by the presence of a phthalimide group and a 2-bromoethoxy substituent.
Synthesis Analysis
The synthesis of N-(2-Bromoethoxy)phthalimide-like compounds typically involves the reaction of phthalimide with halogenated precursors. For instance, N-(2-Chloroethyl)phthalimide can be synthesized via the Gabriel reaction, where potassium phthalimide reacts with dichloroethane in the presence of a catalyst . Similarly, N-(2-Bromoethyl)phthalimide derivatives can be obtained by reacting phthalimide with a bromoalkyl halide .
Molecular Structure Analysis
The molecular structure of N-(2-Bromoethoxy)phthalimide can be inferred from related compounds. For example, the crystal structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide shows that the phthalimide group tends to be nearly planar and can form various angles with substituent groups . Density functional theory (DFT) calculations provide insights into the geometrical parameters, which are in good agreement with experimental data for similar compounds .
Chemical Reactions Analysis
Phthalimide derivatives undergo various chemical reactions. For instance, halogenation reactions can be performed on N-(3-methylbut-2-enyl)phthalimide to yield halogenated products . The reactivity of the bromoethyl group in N-(2-Bromoethoxy)phthalimide would allow for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Bromoethoxy)phthalimide can be deduced from studies on similar compounds. Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide detailed information on the vibrational modes of the molecule . The electronic absorption spectra can be influenced by the nature and number of substituents on the phthalimide core . Theoretical calculations, such as HOMO-LUMO analyses, give insights into the electronic properties and charge transfer within the molecule . Additionally, the non-linear optical (NLO) properties and molecular electrostatic potential (MEP) surface analysis can reveal information about the molecule's reactivity and interaction with other species .
科学的研究の応用
Chemical Synthesis and Characterization
N-(2-Bromoethoxy)phthalimide and related compounds have been utilized in various chemical synthesis processes. For instance, its derivative, N-(silatranylpropyl)phthalimide, has been synthesized and characterized for its electronic absorption and antimicrobial properties (Singh et al., 2015). Another study explored the solvation dynamics of 4-(N-Bromoacetylamino)-phthalimide, a probe covalently bound to a protein and in an AOT microemulsion, highlighting its unique photophysical properties (Mandal et al., 2002).
Development of Novel Compounds
N-(2-Bromoethoxy)phthalimide is used in the development of novel compounds. For example, the synthesis of an unusual aminal derivative from a misdirected Gabriel synthesis involved N-(2-Bromoethyl)phthalimide (Press et al., 1985). The compound was also employed in creating l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, indicating its role in complex organic syntheses (Warawa & Ceccarelli, 1998).
Pharmaceutical and Biological Research
In the realm of pharmaceutical and biological research, studies have been conducted on derivatives of N-(2-Bromoethoxy)phthalimide. For instance, a study on N-(sulfonyloxy)phthalimides and analogues revealed their potent inactivation of serine proteases, suggesting pharmaceutical applications (Neumann & Gütschow, 1994). Additionally, a novel phthalimide analog was researched for its potential to ameliorate hepatic injury in mice, highlighting its therapeutic implications (El-Aarag et al., 2021).
Analytical and Materials Science
In analytical and materials science, the rotational isomers and vibrational assignments of N-(2 Bromoethyl) phthalimide have been studied, along with its non-linear optical properties and molecular electrostatic potential surface (Karthick et al., 2011). This research provides insights into the physical and chemical properties of the compound, relevant for material science applications.
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-(2-Bromoethoxy)phthalimide is a chemical compound used in organic synthesis It’s known to be used as a reagent in phthalimidooxy alylation , suggesting that its targets could be molecules that undergo this type of reaction.
Mode of Action
Given its use in phthalimidooxy alylation , it can be inferred that it interacts with its targets by donating the phthalimidooxy group, thereby altering the target molecule’s structure and function.
Biochemical Pathways
Its role in phthalimidooxy alylation suggests that it may be involved in the modification of biochemical pathways where this type of reaction is significant .
Result of Action
Its use in phthalimidooxy alylation suggests that it may induce structural and functional changes in its target molecules .
特性
IUPAC Name |
2-(2-bromoethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDBKQNNKCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199763 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethoxy)phthalimide | |
CAS RN |
5181-35-1 | |
| Record name | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
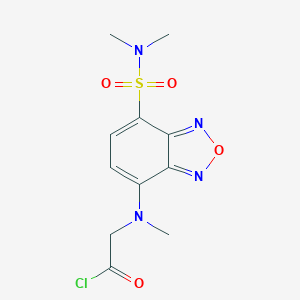
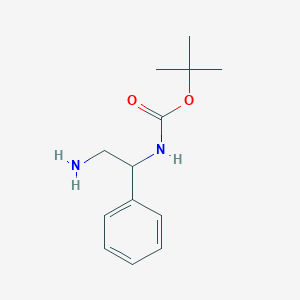
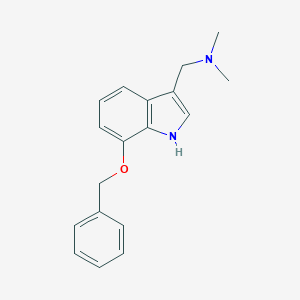
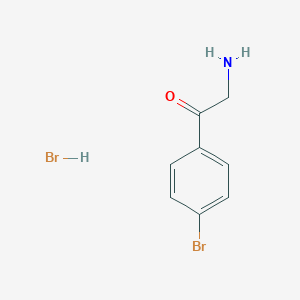
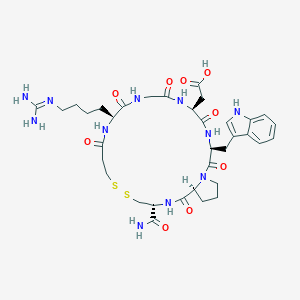
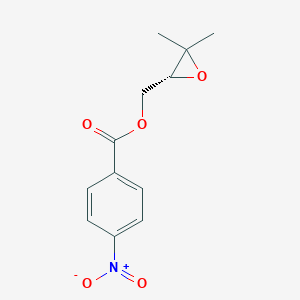
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
